N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide
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Overview
Description
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide is a member of quinolines.
Scientific Research Applications
Structural Properties and Host-Guest Complexes
One significant area of research involves the structural aspects of amide-containing isoquinoline derivatives, which are closely related to N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide. Studies on compounds like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide reveal their ability to form gels with mineral acids and crystalline salts. These compounds also form host-guest complexes with strong fluorescence emission, showcasing potential in fluorescence applications (Karmakar, Sarma, & Baruah, 2007).
Synthesis of Key Intermediates in Anticancer Drugs
The synthesis of related compounds like 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline, a key intermediate in the synthesis of the anticancer drug Raltitrexed, is another area of research. This involves the transformation of p-toluidine into various intermediates, demonstrating the compound's role in the development of pharmaceuticals (Zhang, 2009).
Pharmaceutical Applications
In pharmaceutical research, derivatives of similar compounds have been studied for their potential use. For instance, N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which is structurally related, have been characterized by X-ray powder diffraction, indicating potential as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Properties
Molecular Formula |
C22H31N3O3 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-2-(1-methyl-2-oxoquinolin-4-yl)oxyacetamide |
InChI |
InChI=1S/C22H31N3O3/c1-16-11-17(2)14-25(13-16)10-6-9-23-21(26)15-28-20-12-22(27)24(3)19-8-5-4-7-18(19)20/h4-5,7-8,12,16-17H,6,9-11,13-15H2,1-3H3,(H,23,26) |
InChI Key |
SSOWUTBUSRREHD-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)CCCNC(=O)COC2=CC(=O)N(C3=CC=CC=C32)C)C |
Canonical SMILES |
CC1CC(CN(C1)CCCNC(=O)COC2=CC(=O)N(C3=CC=CC=C32)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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